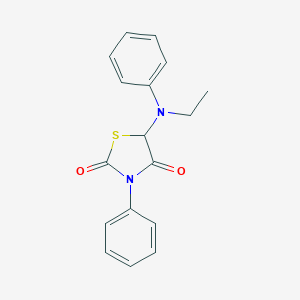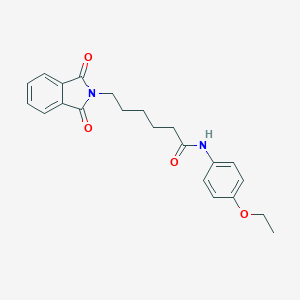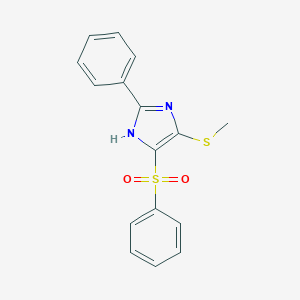
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as EATD, is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in the field of medicine. EATD is a heterocyclic compound that contains a thiazolidine ring and a phenyl ring, making it a versatile molecule for various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in the pathogenesis of various diseases. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to increase the levels of glutathione, an important antioxidant molecule. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. In addition, the optimal dosage and administration route of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione for different diseases have not been established.
Zukünftige Richtungen
There are several future directions for research on 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an adjuvant therapy for cancer treatment. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, and more research is needed to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to elucidate the mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of ethyl 2-bromoacetate with aniline in the presence of sodium hydride to produce ethyl 2-(phenylamino)acetate. This intermediate is then reacted with thiourea to form 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Produktname |
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H16N2O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(N-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-2-18(13-9-5-3-6-10-13)16-15(20)19(17(21)22-16)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI-Schlüssel |
MNEYJKSXMMMVKW-UHFFFAOYSA-N |
SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
